molecular formula C18H13Cl2NO2 B11952803 N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide CAS No. 853331-42-7

N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No.: B11952803
CAS No.: 853331-42-7
M. Wt: 346.2 g/mol
InChI Key: ZUNREGWEPRDMGP-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro and methyl substituents on phenyl rings, as well as a furan ring

Properties

CAS No.

853331-42-7

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO2/c1-11-6-7-15(14(20)10-11)21-18(22)17-9-8-16(23-17)12-4-2-3-5-13(12)19/h2-10H,1H3,(H,21,22)

InChI Key

ZUNREGWEPRDMGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the substituted phenyl furan with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial reagents and catalysts include chlorinating agents, methylating agents, and dehydrating agents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxyl derivatives, nitriles.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide and its analogs. The compound exhibits selective cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : A study demonstrated that derivatives of this compound showed significant efficacy against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Lung Cancer : Research has shown that certain analogs effectively inhibit the proliferation of A549 lung adenocarcinoma cells, suggesting potential as a therapeutic agent in lung cancer treatment .

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes related to diabetes, such as α-glucosidase and α-amylase. For instance, modifications to the compound's structure can enhance its inhibitory potency, making it a candidate for further development as an antidiabetic drug .

Data Tables

Application Area Cell Line/Target IC50 Value (µM) Reference
AnticancerMCF-75.71
AnticancerA54910.75
Antidiabeticα-glucosidase0.90

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized a series of furamide derivatives, including this compound. The compounds were tested against various cancer cell lines using the MTT assay. The results indicated that the presence of electron-withdrawing groups enhanced anticancer activity, with some derivatives outperforming established drugs like cisplatin in specific assays .

Case Study 2: Mechanism of Action

The mechanism by which this compound exerts its effects was explored through molecular docking studies. These studies revealed that the compound interacts favorably with active sites on target enzymes, facilitating inhibition through hydrogen bonding and hydrophobic interactions . This insight is crucial for understanding how structural modifications could lead to improved efficacy.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methylphenyl)-2-furamide
  • N-(2-Chlorophenyl)-5-(2-chlorophenyl)-2-furamide
  • N-(4-Methylphenyl)-5-(2-chlorophenyl)-2-furamide

Uniqueness

N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, as well as the presence of the furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide, a compound with the molecular formula C18H13Cl2NO2C_{18}H_{13}Cl_2NO_2 and CAS Number 853331-42-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features two chlorinated phenyl groups and a furan moiety, which are significant for its biological activity. The presence of chlorine substituents is known to enhance lipophilicity and can influence the interaction with biological targets.

PropertyValue
Molecular FormulaC18H13Cl2NO2
Molecular Weight356.21 g/mol
CAS Number853331-42-7
Melting PointNot specified

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, analogs with substituted phenyl groups have demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies reported an average zone of inhibition comparable to standard antibiotics, indicating potential as an antimicrobial agent .
  • Anticonvulsant Effects : Some derivatives of similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may also possess neuroprotective effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl rings enhances biological activity by increasing electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.
  • Furan Moiety : The furan ring contributes to the overall lipophilicity and may facilitate membrane permeability, thus enhancing bioavailability.

Case Studies

  • Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the low micromolar range, demonstrating significant anticancer potential .
    Cell LineIC50 (µM)
    Human Glioblastoma U25110–30
    Human Melanoma WM79315–25
  • Antibacterial Activity : In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed zones of inhibition that were promising but slightly lower than those produced by standard antibiotics like Streptomycin .
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus20.5
    Escherichia coli17.0
    Streptomycin36.6

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